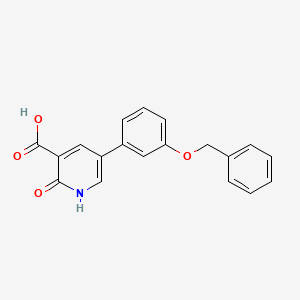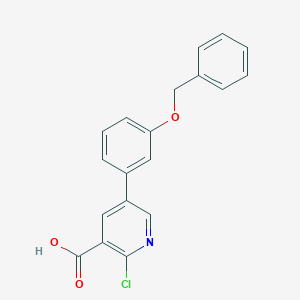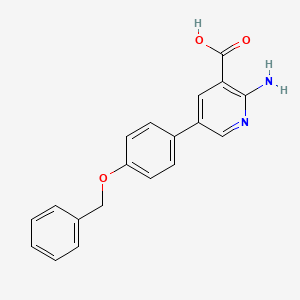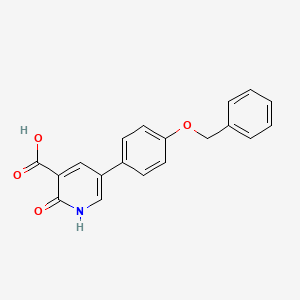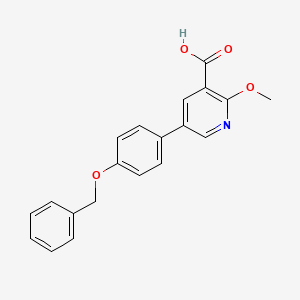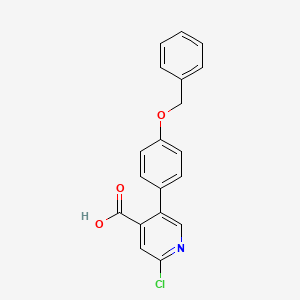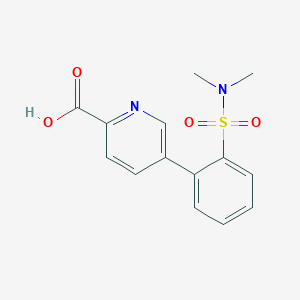
4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid (4-DMSP) is an organic compound that has been studied for its potential applications in scientific research. 4-DMSP is a derivative of picolinic acid, and is widely used in laboratories for its unique properties.
Wissenschaftliche Forschungsanwendungen
4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is widely used in scientific research due to its unique properties and potential applications. It has been studied for its ability to act as a substrate for various enzymes, such as tyrosinase and laccase. It has also been used to study the effects of various drugs on biological systems, such as the inhibition of cytochrome P450 enzymes. In addition, 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been used to study the effects of various environmental stressors on biological systems, as well as the effects of various drugs on the nervous system.
Wirkmechanismus
The mechanism of action of 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is not fully understood. However, it is believed to act as a substrate for various enzymes, such as tyrosinase and laccase, and to interact with various proteins and other molecules in the body. It is also believed to interact with various receptors in the body, such as the serotonin, dopamine, and GABA receptors.
Biochemical and Physiological Effects
4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. It has also been shown to inhibit the activity of monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters in the brain. In addition, 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been shown to have antioxidant activity, and to modulate the activity of various proteins in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments offers several advantages. It is a relatively inexpensive compound, and is readily available in many laboratories. In addition, it is relatively stable and can be stored for extended periods of time. However, there are some limitations to the use of 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments. For example, it is not water soluble, and can be toxic if ingested in large quantities.
Zukünftige Richtungen
There are several potential future directions for the use of 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in scientific research. It could be used to study the effects of various drugs on biological systems, as well as the effects of various environmental stressors on biological systems. It could also be used to study the effects of various drugs on the nervous system, and to study the effects of various proteins and other molecules in the body. In addition, 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% could be used to study the effects of various drugs on the metabolism of neurotransmitters in the brain. Finally, 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% could be used to study the effects of various drugs on the activity of various receptors in the body.
Synthesemethoden
4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is typically synthesized through a two-step process. The first step involves the condensation of 2-amino-5-methylpyridine with 2-N,N-dimethylsulfamoylbenzoic acid, followed by the reaction of the resulting product with acetic anhydride and pyridine. The second step involves the reaction of the product from the first step with thionyl chloride and pyridine. The reaction yields 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% as a white, crystalline solid.
Eigenschaften
IUPAC Name |
4-[2-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)13-6-4-3-5-11(13)10-7-8-15-12(9-10)14(17)18/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHNPXZOAWRBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

